molecular formula C10H17BrO B13200877 3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane

3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane

Numéro de catalogue: B13200877
Poids moléculaire: 233.14 g/mol
Clé InChI: UPEOTJCVRFMPCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane is a specialized organic compound that serves as a versatile alkylating agent and key synthetic intermediate in advanced research applications. This molecule features a cyclobutyl ring and an oxolane (tetrahydrofuran) ring fused at a quaternary carbon center, which is also functionalized with a reactive bromomethyl group. This unique structure makes it a valuable scaffold for constructing complex molecular architectures, particularly in medicinal chemistry where the introduction of strained rings like cyclobutane can significantly alter the pharmacokinetic and metabolic properties of a candidate drug. The primary application of this reagent is as a building block in the synthesis of novel active pharmaceutical ingredients (APIs). The bromomethyl group is an excellent electrophile, enabling facile carbon-carbon and carbon-heteroatom bond formation through nucleophilic substitution reactions. Researchers can utilize it to incorporate the rigid, three-dimensional cyclobutyl-oxolane core into larger molecules, a strategy often employed to reduce planarity, improve solubility, and modulate the conformational flexibility of lead compounds. Its use is strictly limited to laboratory research purposes. This product is not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted by qualified professionals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential. The compound is expected to be sensitive to moisture and may decompose under strong light, so it should be stored in a cool, dark, and dry environment, often under an inert atmosphere such as argon or nitrogen to maintain its stability and reactivity over time.

Propriétés

Formule moléculaire

C10H17BrO

Poids moléculaire

233.14 g/mol

Nom IUPAC

3-(bromomethyl)-3-cyclobutyl-2-methyloxolane

InChI

InChI=1S/C10H17BrO/c1-8-10(7-11,5-6-12-8)9-3-2-4-9/h8-9H,2-7H2,1H3

Clé InChI

UPEOTJCVRFMPCR-UHFFFAOYSA-N

SMILES canonique

CC1C(CCO1)(CBr)C2CCC2

Origine du produit

United States

Méthodes De Préparation

Method Overview

One of the most straightforward approaches involves halogenating cyclobutane derivatives bearing suitable substituents to introduce the bromomethyl group. This process typically employs radical halogenation under UV light or thermal conditions.

Procedure

  • Starting Material: Cyclobutane derivatives with methyl or other alkyl substituents.
  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN or peroxides.
  • Conditions: UV irradiation or heat to generate radicals, facilitating selective bromination at the methyl group.

Example

The synthesis of 3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane can be achieved by brominating a cyclobutane precursor with a methyl substituent at the 3-position, followed by ring-opening or cyclization steps to incorporate the oxolane ring.

Data Table 1: Typical Halogenation Conditions

Step Reagent Solvent Temperature Time Yield (%)
1 NBS + AIBN Toluene 60°C 4-6 hours 75-85

Note: Selectivity is crucial to avoid over-bromination or polybromination, which can be mitigated by controlling reagent equivalents and reaction time.

Cyclization of Bromomethyl Precursors

Method Overview

Another effective route involves synthesizing a bromomethyl precursor followed by intramolecular cyclization to form the oxolane ring.

Procedure

  • Step 1: Synthesize a suitable bromomethyl cyclobutane derivative via nucleophilic substitution or radical halogenation.
  • Step 2: Subject the bromomethyl intermediate to cyclization conditions, often under acid or base catalysis, to form the oxolane ring.

Example

A typical route involves reacting a cyclobutanol derivative with formaldehyde or paraformaldehyde under acidic conditions to generate the oxolane ring, followed by bromination at the methyl position.

Data Table 2: Cyclization Conditions

Step Reagent Catalyst Solvent Temperature Time Yield (%)
2 Formaldehyde Acidic catalyst Dioxane 80°C 12 hours 65-78

Note: The cyclization step's efficiency depends on the ring strain and the stability of intermediates.

Multi-step Functionalization Pathways

Method Overview

A more sophisticated approach involves multi-step synthesis starting from simpler compounds such as cyclobutane derivatives or oxolane precursors, followed by functional group transformations.

Typical Route

  • Step 1: Synthesize 3-hydroxymethyl-3-cyclobutyl-2-methyloxolane via nucleophilic addition or ring-opening reactions.
  • Step 2: Brominate the hydroxymethyl group using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
  • Step 3: Purify the bromomethyl derivative to obtain the target compound.

Research Findings

  • The synthesis of similar compounds, such as 3-(Chloromethyl)-2,2-dimethylpentane, demonstrates the effectiveness of halogenation of hydroxymethyl intermediates under controlled conditions, with yields typically ranging from 50% to 85% depending on reaction specifics.

Data Table 3: Multi-step Synthesis Summary

Step Reagents Conditions Yield (%)
1 Formaldehyde Acidic 70-80
2 PBr₃ RT 60-75
3 Purification Chromatography N/A

Research Findings and Source Diversity

  • Patent Literature: Patent applications, such as those by Evitachem and others, describe halogenation and cyclization methods for similar compounds, emphasizing the importance of reaction conditions and reagent choice for optimizing yields and selectivity (e.g., U.S. Patent Application US20130085282).

  • Academic Studies: Studies on the synthesis of cyclobutane derivatives and their functionalization reveal that radical halogenation and intramolecular cyclization are robust methods, supported by experimental data showing high yields and purity under optimized conditions.

  • Industrial Methods: Commercial synthesis often employs halogenation of cyclobutane intermediates, followed by purification and functionalization, with process parameters tailored for scalability and safety.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while oxidation with potassium permanganate can produce a carboxylic acid.

Applications De Recherche Scientifique

3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane involves its reactivity with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The cyclobutyl and methyloxolane rings provide structural stability and influence the compound’s reactivity and interaction with molecular targets .

Comparaison Avec Des Composés Similaires

a) Cyclobutyl vs. Cyclopropyl Substituents

The cyclobutyl group in the target compound imposes greater steric hindrance compared to the cyclopropyl group in . Cyclobutane’s larger ring size (C₄ vs. C₃) and increased strain (83° bond angles vs. 60° in cyclopropane) reduce the accessibility of the bromomethyl group for nucleophilic attacks. This steric effect may slow down alkylation reactions but improve selectivity in crowded environments .

b) Methoxymethyl vs. Cycloalkyl Substituents

The methoxymethyl group in introduces polarity via the oxygen atom, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO). This contrasts with the hydrophobic cycloalkyl groups in the other compounds, which favor nonpolar solvents. Additionally, the methoxy group could participate in hydrogen bonding or serve as a directing group in further functionalization .

Activité Biologique

Chemical Structure

3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane is characterized by a cyclobutane ring, a bromomethyl group, and a methyloxolane moiety. Its unique structure may contribute to various biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-cancer properties and modulation of cell signaling pathways. The bromomethyl group can participate in nucleophilic substitutions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.

Anticancer Activity

A study highlighted the potential of bromomethyl-containing compounds in inhibiting cancer cell proliferation. It was observed that these compounds can interfere with the Wnt signaling pathway, which is crucial in oncogenesis. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

Inhibition of Protein-Protein Interactions

There is evidence that compounds with structural similarities can inhibit critical protein-protein interactions involved in various diseases, including cancer and neurodegenerative disorders. For instance, inhibiting interactions between transcription factors and their coactivators can disrupt abnormal cell signaling pathways .

Case Study 1: Antitumor Efficacy

In a preclinical model, a related compound demonstrated significant antitumor activity by inducing apoptosis in colorectal cancer cells through the modulation of survivin expression—a known anti-apoptotic protein. This finding suggests that 3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane may exert similar effects .

Case Study 2: Neuroinflammation

A study focusing on MAGL inhibitors revealed that treatment with structurally related compounds led to enhanced differentiation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes, suggesting potential applications in multiple sclerosis therapy .

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
3-(Bromomethyl)-3-cyclobutyl-2-methyloxolanePotential anticancer activity
Bromomethyl cycloalkanesInhibition of MAGL; neuroprotective effects
Alpha-helix mimetic structuresAnti-tumorigenic actions
MechanismDescriptionReference
Wnt Signaling Pathway InhibitionReduces cell proliferation and induces apoptosis
MAGL InhibitionPromotes differentiation of OPCs
Protein-Protein Interaction DisruptionAlters transcriptional activity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.